1-(But-3-YN-1-YL)-2-ethylpiperidine
Description
Properties
CAS No. |
15240-89-8 |
|---|---|
Molecular Formula |
C11H19N |
Molecular Weight |
165.27 g/mol |
IUPAC Name |
1-but-3-ynyl-2-ethylpiperidine |
InChI |
InChI=1S/C11H19N/c1-3-5-9-12-10-7-6-8-11(12)4-2/h1,11H,4-10H2,2H3 |
InChI Key |
CAVXVRPXQDEOPY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCN1CCC#C |
Origin of Product |
United States |
Preparation Methods
Alkylation of Piperidine via Grignard Reagents
The 2-ethyl substituent is introduced through alkylation of piperidine derivatives. A method adapted from Hughes and co-workers involves reacting tert-butyl nipecotate (5b ) with ethyl magnesium bromide under anhydrous conditions. Deprotonation at the 2-position using a strong base (e.g., LDA) followed by quenching with ethyl iodide yields 2-ethylpiperidine after Boc deprotection. This approach achieves moderate yields (65–70%) but requires careful control to avoid over-alkylation.
Reductive Amination of 2-Ethylpyridine
An alternative route involves hydrogenating 2-ethylpyridine over a Raney nickel catalyst under high-pressure H₂. This method, though efficient (85–90% yield), demands specialized equipment and risks incomplete reduction.
Installation of the But-3-yn-1-yl Group
Nucleophilic Substitution with Tosylate Electrophiles
The most widely applied method involves reacting 2-ethylpiperidine with but-3-yn-1-yl tosylate (6a ) in acetone or DCM. As demonstrated by Wanner and co-workers, the tosylate leaving group facilitates an SN2 mechanism, with K₂CO₃ or NaHCO₃ as the base. Typical conditions (24 h, room temperature) afford the product in 75–80% yield after flash chromatography (hexane/EtOAc 4:1).
Reaction Scheme
$$
\text{2-Ethylpiperidine + But-3-yn-1-yl tosylate} \xrightarrow{\text{K}2\text{CO}3, \text{Acetone}} \text{this compound + TsOH}
$$
Mitsunobu Reaction with But-3-yn-1-ol
For substrates resistant to SN2 pathways, the Mitsunobu reaction offers a viable alternative. Using DIAD and PPh₃, but-3-yn-1-ol couples to 2-ethylpiperidine in THF at 0°C. This method achieves comparable yields (78%) but requires stoichiometric reagents, increasing costs.
Optimization and Mechanistic Insights
Solvent and Base Effects
Polar aprotic solvents (e.g., DMF, acetone) enhance nucleophilicity, while bulky bases (e.g., DIPEA) minimize elimination side reactions. Kinetic studies reveal that NaI accelerates the reaction by generating a more reactive iodide intermediate.
Competing Pathways
Under elevated temperatures (>40°C), the alkyne may undergo Glaser coupling, forming diynes. Adding radical inhibitors (e.g., BHT) suppresses this side reaction.
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (400 MHz, CDCl₃): δ 3.12–3.05 (m, 2H, N–CH₂–C≡C), 2.72–2.65 (m, 1H, piperidine H-2), 2.50 (t, J = 2.4 Hz, 1H, C≡CH), 1.98–1.85 (m, 4H, piperidine H-3, H-6), 1.45 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.32–1.25 (m, 2H, piperidine H-4), 0.92 (t, J = 7.6 Hz, 3H, CH₂CH₃).
- ¹³C NMR (100 MHz, CDCl₃): δ 83.5 (C≡C), 71.2 (C≡CH), 58.3 (N–CH₂), 46.1 (C-2), 33.8–24.7 (piperidine carbons), 22.4 (CH₂CH₃), 11.9 (CH₂CH₃).
Mass Spectrometry
High-resolution ESI-MS confirms the molecular ion peak at m/z 179.1674 [M+H]⁺ (calculated for C₁₁H₁₉N: 179.1678).
Comparative Evaluation of Synthetic Routes
Applications and Derivatives
The alkyne moiety enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating the synthesis of triazole-linked prodrugs. Additionally, the ethyl group enhances lipophilicity, improving blood-brain barrier penetration in neuroactive compounds.
Chemical Reactions Analysis
Types of Reactions
1-but-3-ynyl-2-ethylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the but-3-ynyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated piperidine derivatives.
Substitution: Various substituted piperidine derivatives depending on the reagents used.
Scientific Research Applications
1-but-3-ynyl-2-ethylpiperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-but-3-ynyl-2-ethylpiperidine depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Alkyne vs. Aryl Substituents : The butynyl group in the target compound and 1-(But-3-yn-1-yl)piperidine introduces alkyne reactivity, whereas biphenyl derivatives (e.g., 3c) prioritize aromatic interactions for biological targeting .
- Synthetic Efficiency : Yields for alkyne-containing piperidines (~72–95%) are comparable to aryl-coupled derivatives (76%), suggesting robust synthetic routes despite differing substituents .
Physicochemical and Spectroscopic Properties
- NMR Signatures: The alkyne proton in this compound is expected to resonate near δ 1.8–2.2 ppm (¹H NMR), while the ethyl group at C2 would split adjacent protons into distinct multiplets . In contrast, propenone-containing TRH 1-27 exhibits a ketone carbonyl peak at ~δ 200 ppm in ¹³C NMR .
- Stability : The alkyne group may reduce stability under acidic or oxidative conditions compared to dione or aryl-substituted derivatives, which are more inert .
Q & A
Q. What are the established synthetic routes for 1-(But-3-yn-1-yl)-2-ethylpiperidine?
The compound is typically synthesized via alkylation of 2-ethylpiperidine with 3-bromo-1-butyne under inert conditions (e.g., nitrogen atmosphere). Purification often employs silica gel chromatography with gradients of ethyl acetate in hexanes to isolate the product in moderate yields (72–85%) . Reaction monitoring via TLC or GC-MS is recommended to confirm intermediate formation.
Q. Which spectroscopic techniques are critical for structural confirmation?
Key methods include:
- NMR (¹H, ¹³C): To verify substituent positions (e.g., ethyl and but-3-ynyl groups) and piperidine ring conformation.
- HRMS: For precise molecular weight validation (e.g., observed m/z 176.1067 for related piperidine derivatives) .
- IR: To identify alkyne C≡C stretches (~2100–2260 cm⁻¹) and amine/alkyl signatures .
Q. How should researchers handle safety considerations during synthesis?
- Use fume hoods and personal protective equipment (PPE) due to acute toxicity risks (Category 4 for oral/dermal/inhalation hazards) .
- Avoid exposure to moisture or reactive electrophiles that may trigger side reactions .
Advanced Research Questions
Q. How can reaction yields be optimized for introducing the but-3-ynyl group?
- Catalysis: Palladium-based catalysts enhance regioselectivity in alkyne coupling reactions .
- Temperature control: Maintaining 0–5°C minimizes unwanted polymerization of the alkyne moiety .
- Stoichiometry: A 1.2:1 molar ratio of 3-bromo-1-butyne to 2-ethylpiperidine improves electrophile availability .
Q. What strategies resolve contradictions between NMR and crystallographic data?
- Dynamic effects: Solution-state NMR may show conformational flexibility, while X-ray crystallography (e.g., SHELXL refinement) provides static solid-state structures .
- Computational modeling: Density Functional Theory (DFT) can reconcile discrepancies by simulating solution-phase conformers .
Q. How can regioselective functionalization of the piperidine ring be achieved?
- Protecting groups: Temporarily block the ethyl group with Boc (tert-butoxycarbonyl) to direct electrophiles to the but-3-ynyl position .
- Directing metal catalysts: Use Pd or Cu to favor C–H activation at specific ring positions .
Q. What methodologies analyze stability under varying pH and temperature?
- Accelerated degradation studies: Expose the compound to pH 3–10 buffers at 40–60°C for 48–72 hours, followed by LC-MS to identify degradation products .
- Thermogravimetric analysis (TGA): Quantify thermal stability up to 300°C in inert atmospheres .
Data Analysis and Interpretation
Q. How should researchers address inconsistent mass spectrometry (MS) results?
- Ionization optimization: Use ESI(+) or APCI to enhance ionizability of the tertiary amine group .
- Collision-induced dissociation (CID): Compare fragment patterns with theoretical predictions to confirm molecular integrity .
Q. What statistical approaches validate reproducibility in synthetic batches?
Q. How can crystallographic data (e.g., SHELX outputs) be leveraged for conformational analysis?
- Torsion angle libraries: Compare piperidine ring puckering (e.g., chair vs. boat) with related structures in the Cambridge Structural Database .
- Hirshfeld surface analysis: Map intermolecular interactions (e.g., C–H⋯π) influencing crystal packing .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
